molecular formula C19H14F3N5O2S B2971718 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 886920-64-5

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2971718
CAS No.: 886920-64-5
M. Wt: 433.41
InChI Key: OVENCJDBLUXGSX-UHFFFAOYSA-N
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Description

The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic chemical of significant interest due to its unique structure and potential applications in various scientific fields. It contains functional groups including furan, pyrrole, and triazole, suggesting diverse reactivity and interaction potential with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions starting with commercially available precursors. A common route includes the formation of a 1,2,4-triazole core, followed by the introduction of the furan and pyrrole rings through condensation reactions. The sulfanyl group is introduced via thiolation, and the trifluoromethylated phenyl group is added in the final steps.

Industrial Production Methods: While specific details on the industrial synthesis of this compound are proprietary, typical large-scale production might involve optimized conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions:

  • Oxidation: The furan and pyrrole rings are prone to oxidative processes under suitable conditions.

  • Reduction: The compound can be selectively reduced at the triazole ring to yield corresponding reduced derivatives.

  • Substitution: The presence of aromatic rings facilitates electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions: Oxidative reactions often use reagents like hydrogen peroxide or potassium permanganate. Reductive reactions might involve hydrogen gas or lithium aluminium hydride. Substitution reactions typically occur in the presence of strong acids or bases.

Major Products Formed: Major products vary depending on the specific conditions but might include hydroxylated or hydrogenated derivatives of the parent compound.

Scientific Research Applications

The compound is used in : The compound is used in: Chemistry: As a precursor in the synthesis of more complex molecules. Biology: Investigating its interactions with proteins and enzymes due to its multi-functional groups. Medicine: Potential therapeutic uses, such as in the development of new pharmaceuticals targeting specific pathways. Industry: Applications in material science for creating novel polymers with desired properties.

Mechanism of Action

The compound interacts primarily through its multi-functional groups, allowing it to bind selectively to target molecules. Its action mechanism often involves disrupting or modulating specific pathways within biological systems, though precise targets vary based on the application.

Comparison with Similar Compounds

  • 2-{[5-(thiophen-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

  • 2-{[5-(furan-2-yl)-4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness: This compound's specific combination of furan, pyrrole, and triazole rings, along with the trifluoromethyl phenyl group, confers unique chemical properties and biological activity, distinguishing it from its analogs.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2S/c20-19(21,22)13-5-3-6-14(11-13)23-16(28)12-30-18-25-24-17(15-7-4-10-29-15)27(18)26-8-1-2-9-26/h1-11H,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVENCJDBLUXGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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